
5-(2-Methylphenyl)-5-oxovaleric acid
Overview
Description
5-(2-Methylphenyl)-5-oxovaleric acid is an organic compound featuring a pentanoic acid backbone with a ketone group at the fifth carbon and a 2-methylphenyl substituent.
Preparation Methods
Friedel-Crafts Acylation Followed by Side-Chain Elongation
Step 1: Friedel-Crafts Acylation
The introduction of the 2-methylphenyl group onto a pentanoic acid backbone is commonly achieved via Friedel-Crafts acylation. This involves reacting 2-methylbenzene derivatives (e.g., o-xylene) with a suitable acylating agent such as glutaric anhydride or glutaric acid derivatives in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is typically conducted under anhydrous conditions and controlled temperature (room temperature to mild heating) to favor monoacylation and minimize poly-substitution.Step 2: Side-Chain Functionalization
After acylation, the intermediate undergoes further functionalization to introduce the oxo group at the 5-position. This can be achieved by oxidation of the corresponding alkyl side chain or by using β-keto acid precursors that already contain the ketone functionality.
Alkylation of Pentanoic Acid Derivatives
- The methyl group at the 2-position of the phenyl ring is inherent in the starting material (2-methylbenzene). However, methylation at the 3-position of the pentanoic acid backbone (if required) can be introduced via alkylation using methyl halides (e.g., methyl iodide) under basic conditions such as sodium hydride or sodium tert-butoxide in tetrahydrofuran (THF).
Oxidation and Purification
Controlled oxidation steps are employed to form the ketone (oxo) group without over-oxidation. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or alkaline potassium permanganate can be used. The reaction conditions are optimized to prevent degradation of the aromatic ring or the carboxylic acid group.
Purification of the final product is typically performed by recrystallization or column chromatography to achieve high purity.
Step | Reagents and Conditions | Description | Yield (%) | Notes |
---|---|---|---|---|
1 | 2-Methylbenzene + Glutaric Anhydride, AlCl₃, DCM, 0–25°C | Friedel-Crafts acylation to form 5-(2-methylphenyl)pentanoic acid intermediate | 70–85 | Control temperature to avoid polyacylation |
2 | Oxidizing agent (PCC or KMnO₄), CH₂Cl₂ or aqueous medium | Oxidation of side chain to introduce 5-oxo group | 60–75 | Mild conditions to prevent over-oxidation |
3 | Base (NaH or NaOtBu), methyl iodide, THF, 0°C to RT | Alkylation at 3-position if methylation required | 65–80 | Use inert atmosphere to avoid side reactions |
4 | Purification by recrystallization or silica gel chromatography | Isolation of pure 5-(2-methylphenyl)-5-oxovaleric acid | — | Confirm purity by NMR and HPLC |
NMR Spectroscopy:
Proton and carbon NMR (1H and 13C NMR) are used to confirm the substitution pattern on the phenyl ring and the presence of the oxo and carboxylic acid groups. The methyl group on the phenyl ring typically appears as a singlet around δ 2.3 ppm in 1H NMR.Mass Spectrometry:
High-resolution mass spectrometry (HRMS) confirms the molecular weight and fragmentation pattern consistent with this compound.Infrared Spectroscopy (IR):
Characteristic absorption bands include a strong C=O stretch near 1700 cm⁻¹ for the ketone and a broad O-H stretch for the carboxylic acid around 2500–3300 cm⁻¹.Chromatographic Purity:
Reverse-phase HPLC with UV detection at 254 nm is commonly used to assess purity, with retention times correlating to the compound’s polarity.
While direct literature on this compound is limited, synthetic strategies are often adapted from closely related compounds such as 5-(4-methylphenyl)-5-oxovaleric acid and 5-(2-fluorophenyl)-5-oxopentanoic acid. These analogues share similar preparation methods involving Friedel-Crafts acylation, oxidation, and alkylation steps, with modifications to accommodate different substituents on the phenyl ring.
Method | Key Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|
Friedel-Crafts Acylation | 2-Methylbenzene, Glutaric Anhydride, AlCl₃ | 0–25°C, DCM solvent | Direct aryl ketone introduction, high regioselectivity | Requires strict moisture control, possible polyacylation |
Alkylation | Methyl iodide, NaH or NaOtBu | 0°C to RT, inert atmosphere | Efficient methylation of side chain | Sensitive to moisture, side reactions possible |
Oxidation | PCC, KMnO₄ | Mild, controlled temperature | Selective ketone formation | Over-oxidation risk, requires careful monitoring |
Purification | Recrystallization, Column Chromatography | Ambient to mild heating | High purity product | Time-consuming, solvent use |
The preparation of this compound involves a multi-step synthetic approach primarily based on Friedel-Crafts acylation of 2-methylbenzene derivatives followed by oxidation and optional alkylation steps. The process requires careful control of reaction conditions to ensure selectivity and yield. Analytical techniques such as NMR, MS, IR, and HPLC are essential for confirming the structure and purity of the final compound. Adaptations from related compounds’ synthetic routes provide a robust framework for efficient preparation.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 5-(2-Methylphenyl)-5-hydroxyvaleric acid.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
5-(2-Methylphenyl)-5-oxovaleric acid has been investigated for its potential therapeutic properties. Studies have shown that it may exhibit:
- Anti-inflammatory Effects : In vitro studies indicate that the compound can reduce the secretion of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Analgesic Activity : Animal models have demonstrated that this compound can decrease pain responses, indicating its potential as an analgesic agent.
Biological Activity | Description |
---|---|
Anti-inflammatory | Reduces cytokine secretion (e.g., TNF-alpha, IL-6) |
Analgesic | Decreases pain response in animal models |
Organic Synthesis
The compound serves as an important building block in organic synthesis. It can undergo various reactions such as:
- Oxidation : Converting to carboxylic acids or other derivatives.
- Reduction : Transforming the ketone group into alcohols.
These reactions are crucial for synthesizing more complex organic molecules.
Reaction Type | Common Products |
---|---|
Oxidation | Carboxylic acids, aldehydes |
Reduction | Alcohols |
Biological Research
The compound is also utilized in biological research to study its interactions with biomolecules. Notable findings include:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound may interact with receptors associated with pain and inflammation, providing insights into its mechanism of action.
Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, researchers evaluated the anti-inflammatory properties of this compound using murine macrophage cell lines. The results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound compared to untreated controls.
Study 2: Analgesic Activity
Another study focused on the analgesic effects of this compound in a rat model of acute pain. The administration resulted in a marked decrease in pain response measured by the tail-flick test, indicating its potential as an analgesic agent.
Future Directions and Research Needs
While initial studies suggest promising applications for this compound, further research is necessary to fully understand its biological activities and therapeutic potential. Future research should focus on:
- In vivo Studies : To assess pharmacokinetics and pharmacodynamics.
- Mechanistic Studies : To elucidate specific pathways influenced by the compound.
- Clinical Trials : To evaluate efficacy and safety in human subjects.
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Key analogs differ in substituent positions (ortho, meta, para) and functional groups (electron-donating or withdrawing). These variations impact electronic distribution, acidity of the carboxylic group, and interactions with biological targets.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Biological Activity
5-(2-Methylphenyl)-5-oxovaleric acid, with the chemical formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol, is a compound that has garnered attention in biochemical research due to its unique structural features, including a ketone and a carboxylic acid functional group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and comparative analysis with related compounds.
Structural Characteristics
The structure of this compound includes:
- A ketone group that enhances reactivity through nucleophilic addition reactions.
- A carboxylic acid group that can form hydrogen bonds and ionic interactions, influencing its biological interactions.
These functional groups are crucial for its role in various metabolic pathways and enzyme-catalyzed reactions.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's mechanism of action can be summarized as follows:
- Enzyme Interaction : The ketone group facilitates nucleophilic attack by enzymes, while the carboxylic acid group can stabilize enzyme-substrate complexes through hydrogen bonding.
- Metabolic Pathways : It serves as a model substrate for studying metabolic pathways involving ketones and carboxylic acids, which is essential for understanding its role in drug design and development.
Medicinal Chemistry
The derivatives of this compound have shown potential in medicinal chemistry:
- Drug Development : Modifications to the compound's structure can enhance selectivity and efficacy against specific molecular targets. For instance, derivatives may be designed to inhibit enzymes involved in disease processes such as cancer or neurodegenerative disorders.
- Therapeutic Potential : Research indicates that compounds with similar structures exhibit diverse biological activities, including anti-inflammatory and anticancer properties.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally related compounds. The following table summarizes key similarities and differences:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid | C₁₃H₁₆O₄ | Contains a methoxy group which may enhance solubility |
5-(4-Chloro-2-methylphenyl)-5-oxo-pentanoic acid | C₁₂H₁₃ClO₃ | Chlorine substituent may alter biological activity |
4-(2-Methylphenyl)-3-oxobutanoic acid | C₉H₁₂O₃ | Different carbon chain length affecting reactivity |
The presence of the methyl group at the second position on the phenyl ring in this compound distinguishes it from its analogs, potentially influencing its chemical reactivity and biological properties compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
-
Inhibition Studies : Research on derivatives has shown varying degrees of inhibitory effects on enzymes such as BACE-1, which is relevant for Alzheimer's disease treatment. The structural modifications significantly impacted their inhibitory potency (IC50 values) against target enzymes .
Compound IC50 Value (µM) Ramalin 17.66 ± 2.74 RA-Hyd-Me 15.5 ± 5.8 RA-Sali 8.44 ± 5.16 - Toxicity Assessments : Toxicity studies indicate that while some derivatives exhibit low toxicity profiles (LD50 > 5000 mg/kg), careful consideration must be given to their pharmacological effects and safety profiles during drug development .
Properties
IUPAC Name |
5-(2-methylphenyl)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-5-2-3-6-10(9)11(13)7-4-8-12(14)15/h2-3,5-6H,4,7-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWMQVONXURDFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374985 | |
Record name | 5-(2-Methylphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36978-50-4 | |
Record name | 2-Methyl-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36978-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Methylphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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